

Application Notes and Protocols for FK-565 in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of **FK-565** in in vivo mouse models. The protocols outlined below are based on findings from various research applications, including oncology, immunology, and infectious disease studies.

Introduction

FK-565 is a synthetic heptanoyl-tripeptide that acts as a potent biological response modifier. Its primary mechanism of action is through the activation of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor involved in the innate immune system. Activation of NOD1 by **FK-565** triggers a signaling cascade that leads to the enhancement of host defense mechanisms, including the activation of natural killer (NK) cells, macrophages, and T-cells.[1][2][3][4] This immunomodulatory activity makes **FK-565** a compound of interest for therapeutic applications in cancer, infectious diseases, and as an adjuvant.

Data Presentation: Recommended Dosage of FK-565

The following tables summarize the recommended dosages of **FK-565** for various in vivo mouse models based on published studies. The optimal dosage can vary depending on the



mouse strain, the experimental model, and the desired biological effect.

Table 1: FK-565 Dosage for Immuno-oncology and Cancer Models

Application	Mouse Model	Dosage	Administrat ion Route	Dosing Schedule	Reference
Metastasis Treatment	Not Specified	25-50 mg/kg	Intravenous (i.v.)	Three times per week for 4 weeks	[1][2]
NK Cell and Macrophage Augmentation	Not Specified	> 5 mg/kg	Not Specified	Not Specified	[1][2]
Inhibition of Splenomegal y (Friend Leukemia Virus)	Not Specified	0.01 - 1 mg/kg	Intravenous (i.v.) or Oral	Not Specified	[5]
Macrophage Activation for Tumoricidal Activity	C57BL/6 and beige mice	10 mg/kg	Intraperitonea I (i.p.)	Multiple injections	
Inhibition of Lung Metastases	C57BL/6 mice	10 mg/kg	Intraperitonea I (i.p.)	Multiple injections	-

Table 2: FK-565 Dosage for Immunomodulation and Infection Models



Application	Mouse Model	Dosage	Administrat ion Route	Dosing Schedule	Reference
NK Cell Augmentation	Not Specified	0.5 - 10 mg/kg	In vivo (route not specified)	Not Specified	[6]
Restoration of Host Defense in Immunosuppr essed Mice	Not Specified	Not Specified	Oral	Not Specified	[7]
Enhancement of Host Defense Against Microbial Infections	Not Specified	Not Specified	Subcutaneou s (s.c.) or Oral	Pre-challenge	[8]
Restoration of Granulocyte Counts	Mitomycin C- induced leukopenic mice	0.001 - 1 mg/kg	Intraperitonea I (i.p.)	Once a day for 3 days	[9]

Table 3: **FK-565** Dosage for Inflammation Models



Application	Mouse Model	Dosage	Administrat ion Route	Dosing Schedule	Reference
Sickness Behavior (with LPS)	Not Specified	0.001 or 0.003 mg/kg	Intraperitonea I (i.p.)	4 hours before LPS	[10]
Induction of Coronary Arteritis	Not Specified	100 μ g/mouse	Oral	Once daily for 5 consecutive days	[11]
Induction of Coronary Arteritis	Not Specified	10, 100, or 500 μ g/mouse	Subcutaneou s (s.c.)	On days 0 and 3	[11]

Experimental Protocols Protocol 1: Preparation of FK-565 for In Vivo Administration

Materials:

- FK-565 powder
- Sterile, endotoxin-free distilled water or sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sterile filters (0.22 μm)

Procedure:

- · Reconstitution:
 - Aseptically weigh the required amount of **FK-565** powder.



- Reconstitute the powder in sterile, endotoxin-free distilled water or sterile saline to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of FK-565 in 1 mL of sterile water.
- Vortex thoroughly to ensure complete dissolution.
- Sterilization:
 - Filter the reconstituted FK-565 solution through a 0.22 μm sterile filter into a new sterile tube to ensure sterility for parenteral administration.
- Dilution:
 - Prepare the final working concentration for injection by diluting the stock solution with sterile saline or water. The final injection volume for mice is typically 0.1-0.2 mL.
- Storage:
 - Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. Once thawed, use immediately and do not refreeze.

Protocol 2: Administration of FK-565 in a B16 Melanoma Mouse Model

Animal Model:

C57BL/6 mice, 6-8 weeks old.

Tumor Cell Line:

• B16-F10 melanoma cells.

Procedure:

- Tumor Cell Preparation:
 - Culture B16-F10 cells in complete DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin.

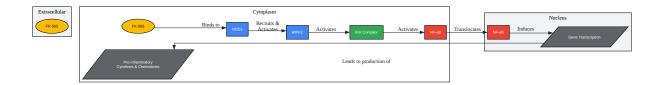


- On the day of injection, harvest cells by trypsinization, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10⁵ cells/mL.
- Tumor Implantation:
 - Inject 0.2 mL of the cell suspension (5 x 10⁴ cells) subcutaneously into the flank of each C57BL/6 mouse.
- FK-565 Treatment:
 - Prepare **FK-565** for intravenous injection as described in Protocol 1.
 - Begin treatment when tumors become palpable (approximately 5-7 days after implantation).
 - Administer FK-565 intravenously at a dose of 25-50 mg/kg, three times per week for four weeks.[1][2]
- Monitoring:
 - Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
 - Monitor the overall health and body weight of the mice. Be aware that a single high dose of FK-565 has been noted to cause a decrease in body weight in DBA/2 mice.

Mandatory Visualization Signaling Pathway of FK-565

FK-565 activates the innate immune system through the NOD1 signaling pathway. The following diagram illustrates the key steps in this pathway.





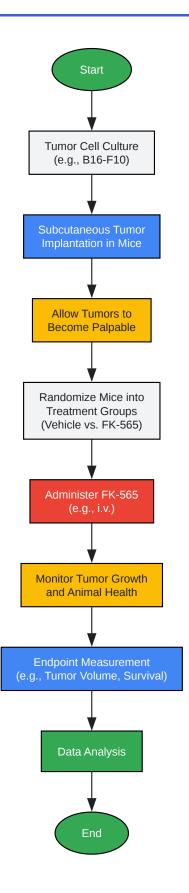
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Caption: FK-565 activates the NOD1 signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **FK-565** in an in vivo mouse cancer model.





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Caption: Workflow for in vivo FK-565 efficacy testing.



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